molecular formula C14H11Cl2NO B181146 N-benzyl-3,4-dichlorobenzamide CAS No. 28394-01-6

N-benzyl-3,4-dichlorobenzamide

Cat. No. B181146
CAS RN: 28394-01-6
M. Wt: 280.1 g/mol
InChI Key: WNRUZDLCZDWZTD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-benzyl-3,4-dichlorobenzamide, also known as prochloraz, is a synthetic fungicide that is widely used in agriculture to protect crops from fungal infections. It belongs to the chemical class of benzimidazoles and has a broad spectrum of activity against fungal pathogens. In recent years, there has been growing interest in the scientific community to study the synthesis, mechanism of action, and physiological effects of prochloraz.

Mechanism Of Action

The mechanism of action of N-benzyl-3,4-dichlorobenzamide involves the inhibition of fungal cytochrome P450 enzymes, which are essential for the synthesis of ergosterol, a key component of fungal cell membranes. This leads to the disruption of fungal membrane integrity and ultimately results in fungal cell death.

Biochemical And Physiological Effects

Prochloraz has been shown to have a number of biochemical and physiological effects on fungal cells. It inhibits the growth of fungal hyphae, impairs spore germination, and reduces the production of fungal toxins. In addition, N-benzyl-3,4-dichlorobenzamide has been found to have a low toxicity to non-target organisms, making it a relatively safe fungicide for use in agriculture.

Advantages And Limitations For Lab Experiments

Prochloraz has a number of advantages for use in laboratory experiments. It is readily available, has a long shelf-life, and is relatively inexpensive. However, there are also some limitations to its use. Prochloraz can be toxic to some cell types, and its effects may vary depending on the specific fungal species being studied.

Future Directions

There are many potential future directions for research on N-benzyl-3,4-dichlorobenzamide. One area of interest is the development of new formulations that can improve its efficacy and reduce its environmental impact. Another area of research is the study of N-benzyl-3,4-dichlorobenzamide's effects on non-target organisms, including beneficial insects and soil microbes. Finally, there is also interest in exploring the potential use of N-benzyl-3,4-dichlorobenzamide in the treatment of fungal infections in humans and animals.
Conclusion
In conclusion, N-benzyl-3,4-dichlorobenzamide is a synthetic fungicide that has been widely used in agriculture to protect crops from fungal infections. It has a broad spectrum of activity against fungal pathogens and has been extensively studied for its mechanism of action and physiological effects. While there are some limitations to its use, N-benzyl-3,4-dichlorobenzamide has many potential future directions for research, including the development of new formulations and the exploration of its potential use in human and animal health.

Synthesis Methods

The synthesis of N-benzyl-3,4-dichlorobenzamide involves the reaction of 3,4-dichloroaniline with benzyl chloride in the presence of a base, followed by the reaction with thiourea and sodium hydroxide to form the final product. The synthesis process is well-established and has been optimized for commercial production.

Scientific Research Applications

Prochloraz has been extensively studied for its antifungal activity and has been found to be effective against a wide range of fungal pathogens. It has been used to control fungal infections in crops such as cereals, fruits, vegetables, and ornamental plants. In addition, N-benzyl-3,4-dichlorobenzamide has also been studied for its potential use in the treatment of fungal infections in humans and animals.

properties

CAS RN

28394-01-6

Product Name

N-benzyl-3,4-dichlorobenzamide

Molecular Formula

C14H11Cl2NO

Molecular Weight

280.1 g/mol

IUPAC Name

N-benzyl-3,4-dichlorobenzamide

InChI

InChI=1S/C14H11Cl2NO/c15-12-7-6-11(8-13(12)16)14(18)17-9-10-4-2-1-3-5-10/h1-8H,9H2,(H,17,18)

InChI Key

WNRUZDLCZDWZTD-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)CNC(=O)C2=CC(=C(C=C2)Cl)Cl

Canonical SMILES

C1=CC=C(C=C1)CNC(=O)C2=CC(=C(C=C2)Cl)Cl

Other CAS RN

28394-01-6

Origin of Product

United States

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